5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol
Description
Historical Context of Thiadiazole Research
The exploration of thiadiazoles began in the late 19th century with Fischer’s initial synthesis of the parent 1,3,4-thiadiazole in 1882. However, the structural elucidation and synthetic methodologies for these compounds advanced significantly in the mid-20th century. Freund and Kuh’s work in 1956 established reliable cyclization techniques using thiosemicarbazides, which remain foundational in thiadiazole chemistry. The discovery of bioactive thiadiazole derivatives, such as acetazolamide (a carbonic anhydrase inhibitor), further propelled interest in this heterocycle.
5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol emerged as part of efforts to optimize thiadiazole-based pharmacophores. Early synthetic routes involved the reaction of cyclohexylamine with thiosemicarbazide derivatives, followed by oxidative cyclization under acidic conditions. These methods were refined to improve yields and regioselectivity, particularly for amino- and thiol-substituted variants.
Position within the Heterocyclic Chemistry Framework
The 1,3,4-thiadiazole ring system belongs to a class of nitrogen-sulfur heterocycles characterized by high aromaticity and thermodynamic stability. Its electronic structure allows for both nucleophilic and electrophilic substitutions, enabling functionalization at multiple positions. The substitution pattern of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol confers distinct properties:
- Cyclohexylamino Group : Enhances lipophilicity, improving membrane permeability and bioavailability.
- Thiol (-SH) Group : Participates in hydrogen bonding and disulfide bridge formation, critical for protein binding and catalytic activity.
Table 1 : Key Structural and Electronic Features of 5-Cyclohexylamino-1,3,4-Thiadiazole-2-Thiol
This structural duality enables interactions with biological targets such as enzymes and nucleic acids, as demonstrated in antifungal and anticonvulsant studies.
Significance in Academic and Industrial Research
Pharmacological Applications
Anticonvulsant Activity :
Derivatives of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol exhibit potent anticonvulsant effects in rodent models. In pentylenetetrazole (PTZ)-induced seizures, ED₅₀ values as low as 18.75 mg/kg were reported, attributed to GABAergic modulation.Antifungal Activity :
The compound inhibits ergosterol biosynthesis in Candida species by targeting 14-α-sterol demethylase. Docking studies reveal strong binding affinity (-9.2 kcal/mol) to the enzyme’s active site, correlating with MIC values of 8–16 µg/mL.Antimicrobial Properties :
Structural analogs demonstrate broad-spectrum activity against Gram-positive (Staphylococcus epidermidis) and Gram-negative (Klebsiella pneumoniae) bacteria, with IC₅₀ values <50 µM.
Table 2 : Selected Pharmacological Data for 5-Cyclohexylamino-1,3,4-Thiadiazole-2-Thiol Derivatives
Materials Science Applications
The thiol group facilitates surface functionalization in nanomaterials, while the heterocyclic core contributes to corrosion inhibition in industrial coatings. Computational studies predict a corrosion inhibition efficiency of >85% for steel substrates in acidic environments.
Properties
IUPAC Name |
5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPULZODGGQCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351747 | |
| Record name | 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68161-70-6 | |
| Record name | 68161-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with cyclohexylamine . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and isocyanates are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives .
Scientific Research Applications
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The specific molecular targets and pathways depend on the biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at the 2- and 5-positions. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol and Analogues
Physicochemical Properties
- Lipophilicity: The cyclohexyl group in 5-cyclohexylamino derivatives increases logP values (~3.2) compared to polar substituents like carbonylamino (logP ~1.5) or glycosyl (logP ~-0.3) .
- Solubility: Arylidine-substituted derivatives exhibit lower aqueous solubility (<0.1 mg/mL) due to planar aromatic groups, while amino or glycosyl derivatives show higher solubility (>5 mg/mL) .
Biological Activity
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuropharmacological effects.
Chemical Structure and Properties
The chemical formula of this compound is CHNS. The structure features a thiadiazole ring with an amino group and a cyclohexyl substituent, which may influence its pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study highlighted that various 1,3,4-thiadiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds featuring the thiadiazole moiety showed minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin and fluconazole .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 32.6 | Antibacterial |
| 5-(p-nitroaniline derivative) | 15.0 | Antibacterial |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies. In vitro assays indicated that some derivatives could inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Anti-inflammatory Effects
Thiadiazole derivatives have also been studied for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This activity is crucial for developing new anti-inflammatory drugs .
Neuropharmacological Effects
The neuropharmacological activity of this compound has been particularly noteworthy. Studies have shown that this compound exhibits antidepressant-like effects in animal models. For example, it was found to significantly reduce immobility time in forced swim tests compared to standard antidepressants like imipramine .
Case Studies
- Antidepressant Activity : A study synthesized several imine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and tested their antidepressant activity against imipramine. Two specific compounds showed a decrease in immobility time by approximately 77% compared to imipramine .
- Anticonvulsant Activity : Another study evaluated the anticonvulsant potential using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain derivatives provided significant protection against seizures without exhibiting toxicity .
The biological activity of this compound can be attributed to its ability to:
- Interact with Enzymes : It may inhibit enzymes involved in various metabolic pathways.
- Modulate Receptors : The compound can interact with neurotransmitter receptors influencing mood and behavior.
- Induce Apoptosis : It can trigger apoptotic pathways in cancer cells leading to cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, acylation of 5-amino-[1,3,4]thiadiazole-2-thiol with cyclohexyl halides under EDC/HOBt coupling conditions is a common approach. However, intermediate dimerization to disulfides can occur, requiring reduction steps to isolate the monomeric thiol . Copper-catalyzed cross-coupling with cyclohexylthiol and halogenated thiadiazole derivatives (e.g., at 70°C) is another viable route, yielding ~75–85% purity .
- Critical Parameters : Temperature control (60–80°C), solvent choice (ethanol or DMF), and catalyst loading (e.g., CuI) are critical to minimize side reactions like oxidation or dimerization .
Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodology : Use a combination of:
- 1H-NMR : To confirm cyclohexylamino substitution (δ 1.2–2.0 ppm for cyclohexyl protons) and thiol proton (δ 3.5–4.0 ppm, exchangeable) .
- IR Spectroscopy : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1650–1700 cm⁻¹ (C=N/C=S vibrations) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., C: ~47%, S: ~31%) .
- Advanced Validation : High-resolution mass spectrometry (HRMS) or X-ray crystallography (if single crystals are obtainable) resolves ambiguities in tautomeric forms .
Q. What are the common chemical reactions and applications of this compound in medicinal chemistry?
- Reactions :
- S-Alkylation : Reacts with alkyl/benzyl halides to form thioethers, useful for prodrug design .
- Oxidation : Forms sulfoxides or sulfones with H₂O₂ or m-CPBA, altering solubility and bioactivity .
- Applications : Serves as a ligand for metal complexes (e.g., Cu²⁺) with antimicrobial properties or as a precursor for apoptosis-inducing agents in cancer research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
